

Application Notes and Protocols for MG-132 Treatment in Primary Neuron Cultures

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Compound of Interest

Compound Name: MG 1

Cat. No.: B128272

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Introduction

MG-132 is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[1][2] It effectively blocks the chymotrypsin-like activity of the 26S proteasome, leading to a reduction in the degradation of ubiquitin-conjugated proteins.[1][2] This compound is a valuable tool for studying the role of the ubiquitin-proteasome system (UPS) in various cellular processes within primary neuron cultures, including cell cycle regulation, apoptosis, and signal transduction.[2] MG-132 has also been shown to inhibit calpains and prevent the activation of NF- κ B.[1][3] These application notes provide detailed protocols for the use of MG-132 in primary neuron cultures, covering applications from inducing apoptosis to studying protein degradation and neurite outgrowth.

Product Information

Characteristic	Description
Molecular Name	Z-Leu-Leu-Leu-al
CAS Number	133407-82-6
Molecular Weight	475.63 g/mol [1]
Formulation	Supplied as a lyophilized powder. [3]
Solubility	Soluble in DMSO and EtOH. [3]
Storage	Store lyophilized powder or solution at -20°C, desiccated and protected from light. The lyophilized form is stable for 24 months. Once in solution, it is recommended to use within 1 month and aliquot to avoid multiple freeze-thaw cycles. [3]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of MG-132 treatment in primary neuron cultures and related neuronal cell lines.

Table 1: MG-132 Concentration and Effects on Primary Neurons

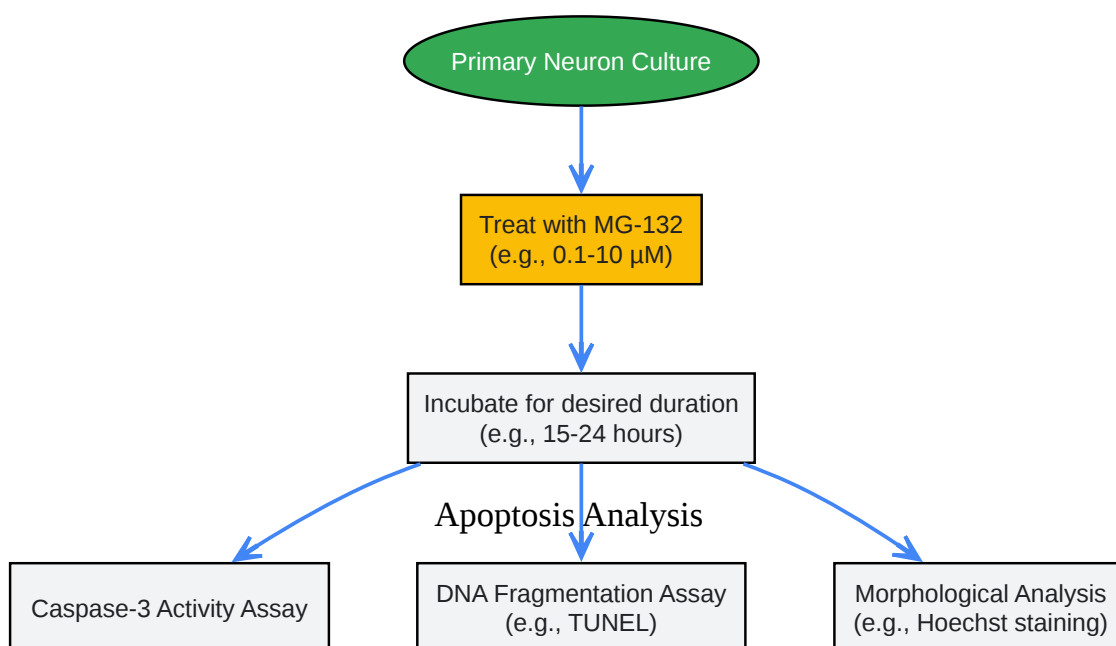
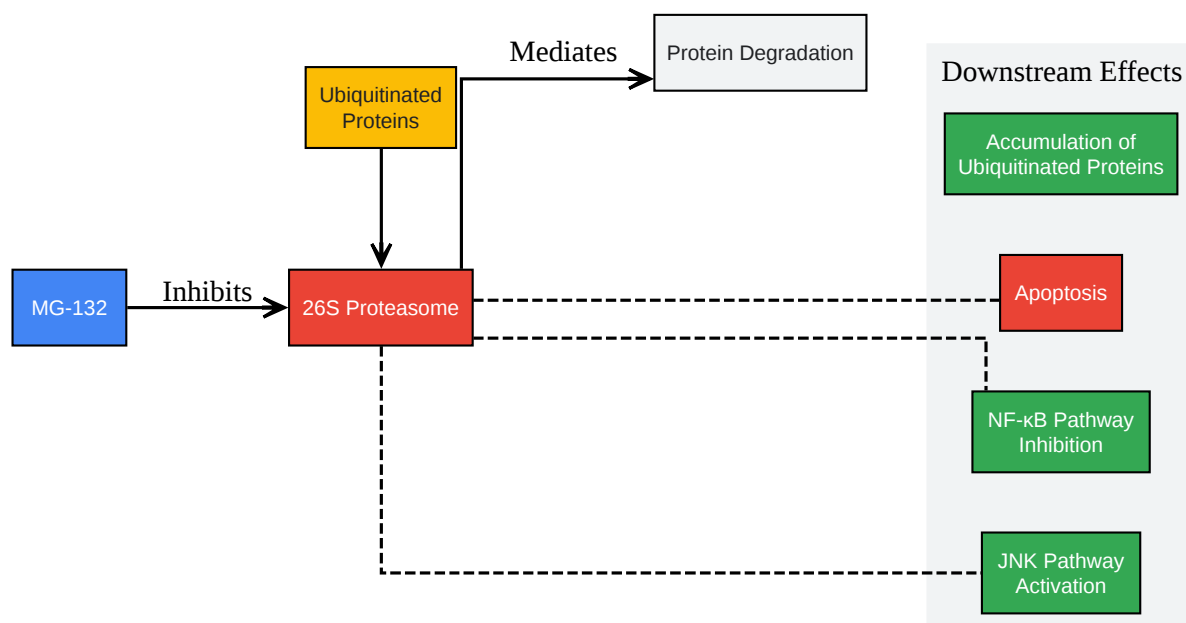
Concentration	Cell Type	Duration	Observed Effect	Reference
0.1 μ M	Murine cortical neurons	-	Induced widespread neuronal apoptosis; partial proteasome inhibition (30-50%). [4]	[4]
1 μ M	Rat primary cortical neurons	15 hours	Significant neuron death. [5]	[5]
5 μ M	Primary mesencephalic neurons	-	>60% loss of TH-positive neurons. [6] [7]	[6] [7]
10 μ M	Rat primary cortical neurons	15 hours	Nearly 90% decrease in neuronal viability. [5]	[5]
1-10 μ M	Murine cortical neurons	-	Reduced neuronal apoptosis; almost complete proteasome inhibition. [4]	[4]

Table 2: MG-132 Concentration and Effects on Neuronal Cell Lines and Neural Stem Cells

Concentration	Cell Type	Duration	Observed Effect	Reference
25-100 nM	Rat Neural Stem Cells (NSCs)	48 hours	Reduced cell proliferation and viability.[8]	[8]
100 nM	Rat Neural Stem Cells (NSCs)	48 hours	Significantly increased the percentage of neurons.[8][9]	[8][9]
1 µM	SH-SY5Y cells	20 hours	Increased cell death; highest levels of caspase-activated PAK-2p34.[10]	[10]
2-10 µM	Immortalized dopaminergic neuronal cells (N27)	-	Dose- and time-dependent cytotoxicity.[6]	[6]
5 µM	Immortalized dopaminergic neuronal cells (N27)	10 minutes	>70% reduction in proteasomal activity; rapid accumulation of ubiquitinated proteins.[6][7]	[6][7]
5 µM	Immortalized dopaminergic neuronal cells (N27)	90-150 min	Significant increase in caspase-3 activity.[6][7]	[6][7]
5-50 µM	General recommendation	1-24 hours	Typical working concentration range for desired effects.[3]	[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Proteasome Inhibition by MG-132



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